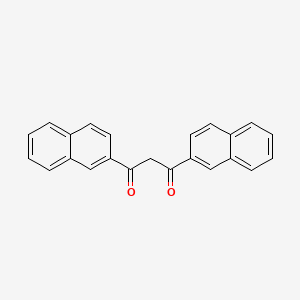

1,3-Propanedione, 1,3-di-2-naphthalenyl-

Description

Contextualization of 1,3-Diketones in Contemporary Organic and Inorganic Chemistry

1,3-Diketones, or β-diketones, represent a pivotal class of organic compounds characterized by two carbonyl groups separated by a methylene (B1212753) group. This arrangement leads to a remarkable chemical versatility that has been harnessed in both organic and inorganic chemistry for over a century. One of the most fundamental properties of 1,3-diketones is their ability to exist as a mixture of keto and enol tautomers in equilibrium. d-nb.info The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which can significantly influence the compound's reactivity and physical properties. d-nb.info

The acidic nature of the α-protons in 1,3-diketones makes them valuable precursors in a wide array of synthetic transformations. The classical method for their synthesis is the Claisen condensation, a base-catalyzed reaction between a ketone and an ester. organic-chemistry.org In contemporary organic synthesis, 1,3-diketones serve as key building blocks for the construction of more complex molecules, including various heterocyclic compounds.

In the realm of inorganic chemistry, the deprotonated enolate form of 1,3-diketones acts as an excellent bidentate ligand, readily forming stable chelate complexes with a wide range of metal ions. These metal complexes have found applications in catalysis, materials science, and as precursors for the synthesis of metal-organic frameworks (MOFs).

Significance of Naphthalene-Substituted Diketones in Fundamental Research

The incorporation of naphthalene (B1677914) moieties into the 1,3-diketone framework, as seen in 1,3-Propanedione, 1,3-di-2-naphthalenyl-, introduces specific properties that are of great interest in fundamental research. The extended π-system of the naphthalene rings can significantly influence the electronic and photophysical properties of the molecule.

Naphthalene derivatives are known for their fluorescence and phosphorescence characteristics, and their inclusion in diketone structures can lead to compounds with interesting luminescent properties. researchgate.net The study of the photophysical properties of such compounds, including their absorption and emission spectra, provides insights into their potential applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Furthermore, the bulky nature of the naphthalene substituents can impart specific steric constraints that influence the coordination geometry of their metal complexes. This can lead to the formation of complexes with unique catalytic activities or novel structural motifs. Research into naphthalene-substituted diketones and their metal complexes contributes to a deeper understanding of structure-property relationships in coordination chemistry.

Overarching Research Trajectories and Academic Relevance for 1,3-Propanedione, 1,3-di-2-naphthalenyl-

The academic relevance of 1,3-Propanedione, 1,3-di-2-naphthalenyl- stems from its potential applications in coordination chemistry and medicinal chemistry. As a ligand, it can form complexes with various metal ions, and the resulting compounds are subjects of investigation for their potential catalytic and material properties. For instance, lanthanide complexes with β-diketonate ligands are known for their luminescent properties, suggesting that complexes of 1,3-Propanedione, 1,3-di-2-naphthalenyl- with lanthanide ions could exhibit interesting photophysical behaviors. d-nb.info

There is also emerging interest in the biological activities of diketone derivatives. Some studies have suggested that certain diketone compounds may possess antitumor properties. nih.govnih.govnih.gov While specific, in-depth studies on the anticancer activity of 1,3-Propanedione, 1,3-di-2-naphthalenyl- are not extensively reported in the available literature, the structural analogy to other bioactive compounds makes it a candidate for further investigation in this area.

The primary research trajectories for this compound involve its synthesis, detailed characterization, and the exploration of its coordination chemistry and potential biological activities. The elucidation of its crystal structure and a thorough understanding of its keto-enol tautomerism are crucial for predicting its behavior and designing new applications.

Data Tables

Table 1: Physicochemical Properties of 1,3-Propanedione, 1,3-di-2-naphthalenyl-

| Property | Value | Source(s) |

| IUPAC Name | 1,3-di(naphthalen-2-yl)propane-1,3-dione | nih.gov |

| Synonyms | Bis(2-naphthoyl)methane, 1,3-Propanedione, 1,3-di-2-naphthalenyl- | researchgate.netnih.govchemicalbook.comresearchgate.net |

| CAS Number | 51583-97-2 | nih.gov |

| Molecular Formula | C₂₃H₁₆O₂ | nih.gov |

| Molecular Weight | 324.38 g/mol | researchgate.netnih.gov |

Table 2: Spectroscopic Data for a Related Naphthalene Derivative (2-n-alkylamino-naphthalene-1,4-dione)

| Spectroscopic Data | Observed Values | Source(s) |

| ¹H NMR (ppm) | Signals observed in the aromatic region (δ 7.6-8.0) and for the alkylamino substituent. | researchgate.net |

| ¹³C NMR (ppm) | Carbonyl carbons observed around δ 180-185, with aromatic carbons in the expected regions. | researchgate.net |

| UV-Vis (nm) | Absorption maxima dependent on the specific substituents. | researchgate.net |

Properties

IUPAC Name |

1,3-dinaphthalen-2-ylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O2/c24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFDFPTOXRGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068651 | |

| Record name | 1,3-Propanedione, 1,3-di-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51583-97-2 | |

| Record name | Dinaphthoylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51583-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 1,3-di-2-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051583972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1,3-di-2-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 1,3-di-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Methodologies for Structural and Electronic Elucidation of 1,3 Propanedione, 1,3 Di 2 Naphthalenyl

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for elucidating the intricate molecular structure of 1,3-Propanedione, 1,3-di-2-naphthalenyl-. Each technique offers unique information, and a combined approach allows for a thorough structural assignment.

Vibrational Spectroscopy Applications (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,3-Propanedione, 1,3-di-2-naphthalenyl-, the IR spectrum is expected to be dominated by vibrations of the carbonyl groups and the aromatic naphthalene (B1677914) rings.

The key vibrational modes for this compound would include the C=O stretching of the ketone groups, which is typically observed in the region of 1650-1720 cm⁻¹. The presence of conjugation with the naphthalene rings and the potential for enolization can influence the exact position of this band. The C-H stretching vibrations of the aromatic naphthalene rings are expected in the 3000-3100 cm⁻¹ region, while the C-C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ range. The methylene (B1212753) (-CH₂-) group in the propanedione backbone would exhibit stretching and bending vibrations.

Table 1: Predicted Infrared Spectroscopy Data for 1,3-Propanedione, 1,3-di-2-naphthalenyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Weak |

| C=O Stretch (Ketone) | 1720-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Electronic Spectroscopy Approaches (e.g., UV-Visible and Circular Dichroism)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in 1,3-Propanedione, 1,3-di-2-naphthalenyl-, arising from the two naphthalene rings and the dicarbonyl system, is expected to result in strong absorption in the UV region. The spectrum would likely exhibit π→π* transitions characteristic of the naphthalene chromophore. For comparison, naphthalene itself has absorption maxima around 221, 275, and 312 nm. The presence of the propanedione linker and the substitution pattern can cause shifts in these absorption bands. Studies on anionic forms of β-diketones with a 2-naphthyl substituent have been a subject of theoretical modeling to predict their absorption spectra. nih.gov

Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules. While 1,3-Propanedione, 1,3-di-2-naphthalenyl- is itself achiral, the introduction of chiral centers or the formation of chiral complexes could be probed by CD. For instance, studies on chiral binaphthyl derivatives demonstrate strong CD signals that are sensitive to the dihedral angle between the naphthalene rings. nih.govresearchgate.netrsc.orgmdpi.com This suggests that if 1,3-Propanedione, 1,3-di-2-naphthalenyl- were to adopt a stable, twisted conformation upon coordination or in a chiral environment, it could exhibit induced circular dichroism.

Table 2: Expected UV-Visible Spectroscopy Data for 1,3-Propanedione, 1,3-di-2-naphthalenyl-

| Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π→π* (Naphthalene) | ~220-230 | Ethanol |

| π→π* (Naphthalene) | ~270-280 | Ethanol |

Nuclear Magnetic Resonance Spectroscopy for Probing Molecular Architecture (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of 1,3-Propanedione, 1,3-di-2-naphthalenyl- is expected to show distinct signals for the protons on the naphthalene rings and the methylene protons of the propanedione linker. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling. The methylene protons (-CH₂-) would likely appear as a singlet in the range of 4.0-4.5 ppm. The molecule exists in a keto-enol tautomerism, and in the enol form, a characteristic signal for the enolic proton would be observed at a much lower field (typically > 15 ppm), and the methylene signal would be replaced by a methine (-CH=) signal.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the ketone groups are expected to resonate in the highly deshielded region of 190-200 ppm. The numerous aromatic carbons of the two naphthalene rings would appear in the 120-140 ppm range. The methylene carbon would be observed in the aliphatic region, around 40-50 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1,3-Propanedione, 1,3-di-2-naphthalenyl- (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H | 8.5 - 7.5 | 140 - 120 |

| -CH₂- (keto form) | ~4.2 | ~45 |

| -CH= (enol form) | ~6.5 | ~95 |

| =C-OH (enol form) | >15 | ~180 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For 1,3-Propanedione, 1,3-di-2-naphthalenyl- (C₂₃H₁₆O₂), the expected exact mass is 324.1150 g/mol . rsc.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 324 would be expected. The fragmentation of this molecule would likely proceed through cleavage of the bonds adjacent to the carbonyl groups. A prominent fragmentation pathway would involve the loss of a naphthoyl radical (C₁₀H₇CO•, m/z 155), leading to a fragment ion at m/z 169. Another characteristic fragmentation would be the alpha-cleavage leading to the formation of the naphthyl cation (C₁₀H₇⁺, m/z 127). The fragmentation pattern can provide conclusive evidence for the connectivity of the naphthyl groups to the propanedione linker.

Table 4: Predicted Mass Spectrometry Data for 1,3-Propanedione, 1,3-di-2-naphthalenyl-

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 324 | [M]⁺˙ | [C₂₃H₁₆O₂]⁺˙ |

| 169 | [M - C₁₀H₇CO]⁺ | [C₁₂H₉O]⁺ |

| 155 | [C₁₀H₇CO]⁺ | [C₁₁H₇O]⁺ |

X-ray Crystallographic Analysis for Solid-State Structural Insights

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a crystal structure for 1,3-Propanedione, 1,3-di-2-naphthalenyl- is not available in the searched literature, data for the isomeric 1,3-di(1-naphthalyl)propan-2-one has been reported. mdpi.com This related structure can provide valuable insights into the likely conformation of the target molecule. It is expected that the propanedione core will adopt a planar or near-planar conformation to maximize conjugation. The two naphthalene rings are likely to be twisted out of this plane to minimize steric hindrance between them. The dihedral angle between the naphthalene rings and the central dione (B5365651) plane is a key conformational parameter.

In the solid state, π-π stacking interactions between the large aromatic systems of the naphthalene rings are expected to play a significant role in the crystal packing. These interactions would influence the physical properties of the material.

Table 5: Crystallographic Data for the Analogous Compound 1,3-di(1-naphthalyl)propan-2-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.614(1) |

| b (Å) | 10.142(1) |

| c (Å) | 12.967(1) |

| β (°) | 98.00(1) |

| Volume (ų) | 1642.7 |

| Z | 4 |

Data from reference mdpi.com

Investigation of Crystal Packing and Intermolecular Interactions

The spatial arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of intermolecular interactions. For 1,3-Propanedione, 1,3-di-2-naphthalenyl-, these interactions are crucial in defining its solid-state properties. The primary technique for elucidating this three-dimensional architecture is single-crystal X-ray diffraction.

X-ray crystallography studies reveal that 1,3-di-2-naphthalenyl-1,3-propanedione tends to adopt a planar conformation which facilitates significant π-π stacking interactions between the aromatic naphthalenyl groups of adjacent molecules. These interactions are a dominant force in the crystal packing, contributing to the thermal stability of the compound. In addition to π-π stacking, the crystal structure is stabilized by a network of strong intermolecular van der Waals forces.

The crystal structure of related compounds is often stabilized by specific hydrogen bonds. nih.gov Although the diketone form of 1,3-Propanedione, 1,3-di-2-naphthalenyl- lacks strong hydrogen bond donors, weak C—H⋯O interactions can play a role in the molecular assembly. nih.govnih.gov The enol tautomer, however, possesses a hydroxyl group capable of forming strong intramolecular and intermolecular hydrogen bonds, which would significantly alter the crystal packing if it were the dominant form in the solid state. sigmaaldrich.com

The table below summarizes the types of intermolecular interactions typically investigated in compounds of this nature.

| Interaction Type | Description | Typical Probing Method |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Involves the stacking of naphthalene moieties. | X-Ray Diffraction |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | X-Ray Diffraction |

| C—H⋯π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system is the acceptor. nih.gov | X-Ray Diffraction, HSA |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.govsigmaaldrich.com | X-Ray Diffraction, IR Spectroscopy |

| Hirshfeld Surface Analysis | A computational method to visualize and quantify intermolecular contacts in a crystal. researchgate.netnih.gov | Computational Chemistry |

Investigations into Tautomerism and Isomerization Processes

Experimental Studies of Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, 1,3-Propanedione, 1,3-di-2-naphthalenyl- exists as an equilibrium mixture of two tautomeric forms: the diketo form and the keto-enol form. sigmaaldrich.comnih.gov The study of this keto-enol tautomerism is fundamental to understanding the compound's reactivity and electronic properties. This equilibrium is dynamic and highly sensitive to the surrounding chemical environment, particularly the solvent. nih.govmissouri.edu

Experimental investigation of this phenomenon primarily relies on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. missouri.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful, non-invasive methods for studying tautomerism. nih.govnih.gov Because the interconversion between the keto and enol tautomers is typically slow on the NMR timescale, distinct sets of signals for each form can be observed in the spectrum. missouri.edu In ¹H-NMR, the diketo form is characterized by a methylene signal (–CH₂–), while the enol form shows a vinyl proton signal (–CH=) and an enolic hydroxyl signal (–OH). missouri.edu Similarly, ¹³C-NMR spectra can confirm the presence of both tautomers by showing distinct signals for the ketonic carbonyl carbons and the enolic carbons. nih.govmdpi.com

UV-Visible Spectroscopy: The keto and enol forms have different electronic structures and thus exhibit different UV-Vis absorption spectra. The enol form, with its extended conjugation and intramolecular hydrogen bonding, typically absorbs at a longer wavelength compared to the diketo form. By analyzing the spectra in various solvents, one can observe shifts in the equilibrium. nih.govmdpi.com

The solvent plays a critical role in determining the position of the tautomeric equilibrium. researchgate.net Studies on analogous 1,3-dicarbonyl compounds have shown that the equilibrium is influenced by solvent polarity and its ability to form hydrogen bonds. nih.govmdpi.com For instance, non-polar solvents often favor the enol form, where stability is conferred by a strong intramolecular hydrogen bond. nih.gov Conversely, polar aprotic solvents may favor the more polar keto form. nih.govmdpi.com

The following table outlines the general influence of solvent type on the keto-enol equilibrium for 1,3-dicarbonyl compounds.

| Solvent Type | General Effect on Equilibrium | Rationale |

| Non-Polar (e.g., Chloroform, Carbon Tetrachloride) | Favors the enol tautomer. nih.govmdpi.com | The intramolecular hydrogen bond in the enol form provides significant stabilization in an environment that cannot form strong intermolecular bonds. researchgate.net |

| Polar Aprotic (e.g., DMSO, Acetone) | Tends to favor the keto tautomer. nih.govnih.gov | These solvents can disrupt the intramolecular hydrogen bond of the enol, while stabilizing the dipole moment of the keto form. missouri.edu |

| Polar Protic (e.g., Methanol) | Equilibrium is variable and complex. nih.gov | These solvents can act as both hydrogen bond donors and acceptors, competing with and disrupting the intramolecular hydrogen bond of the enol while also solvating the keto form. |

Methodologies for Quantifying Tautomeric Equilibria

Quantitative analysis of the tautomeric mixture is essential for a complete understanding of the system. The most direct and widely used method for quantifying the keto-enol equilibrium is ¹H-NMR spectroscopy. nih.govmissouri.edu

The methodology involves acquiring a high-resolution ¹H-NMR spectrum of the compound in a specific deuterated solvent. The key steps are as follows:

Signal Assignment: The signals corresponding to the diketo form (specifically the α-methylene protons) and the enol form (the vinylic proton) are identified. nih.gov

Integration: The integral areas of these characteristic signals are carefully measured. The area of a signal is directly proportional to the number of protons it represents.

Calculation: The percentage of each tautomer can be calculated from the relative integrals. For 1,3-Propanedione, 1,3-di-2-naphthalenyl-, the diketo form has two methylene protons, while the enol form has one vinylic proton. The ratio is calculated as:

% Enol = [Integral (enol vinyl H)] / {[Integral (keto methylene H) / 2] + [Integral (enol vinyl H)]} x 100

% Keto = 100 - % Enol

From these percentages, the equilibrium constant (Keq) for the tautomerization (Keto ⇌ Enol) can be determined:

Keq = [% Enol] / [% Keto]

This quantitative NMR (qNMR) approach allows for the precise determination of the Keq in various solvents, providing thermodynamic data on the relative stability of the tautomers under different conditions. nih.gov

The table below provides a hypothetical example of data that could be obtained from a ¹H-NMR experiment to quantify the tautomeric equilibrium in a given solvent.

| Tautomer | Characteristic Proton Signal | Chemical Shift (δ, ppm) (Hypothetical) | Integral Value | Calculated Molar Ratio |

| Keto | Methylene (-CH₂-) | 4.5 | 1.2 | 0.6 |

| Enol | Vinylic (-CH=) | 6.8 | 0.4 | 0.4 |

| Total | 1.0 |

From this hypothetical data:

% Enol = [0.4 / (0.6 + 0.4)] * 100 = 40%

% Keto = [0.6 / (0.6 + 0.4)] * 100 = 60%

Keq = 40 / 60 = 0.67

Coordination Chemistry and Ligand Applications of 1,3 Propanedione, 1,3 Di 2 Naphthalenyl

Fundamental Principles of Beta-Diketone Ligand Design

Beta-diketones, such as 1,3-propanedione, 1,3-di-2-naphthalenyl-, are a crucial class of chelating ligands in coordination chemistry. researchgate.netnih.gov Their utility stems from the ability to form stable, six-membered chelate rings with a vast number of metal ions. researchgate.net The design of these ligands is governed by several fundamental principles that dictate the properties of the resulting metal complexes.

A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms. mdpi.comencyclopedia.pub The enol form, stabilized by an intramolecular hydrogen bond, is typically the dominant species and can be deprotonated to form a monoanionic ligand, the β-diketonate. researchgate.netencyclopedia.pub This deprotonation is crucial for coordination. The stability of the tautomers and the acidity of the enolic proton can be influenced by the nature of the substituents on the β-diketone backbone. mdpi.com In 1,3-propanedione, 1,3-di-2-naphthalenyl-, the large aromatic naphthyl groups significantly influence the electronic properties and steric profile of the ligand.

The design of β-diketonate ligands focuses on two main aspects: electronic effects and steric effects. rsc.orgnih.gov

Electronic Effects: The substituents at the 1 and 3 positions (the two naphthalenyl groups in this case) modulate the electron density on the coordinating oxygen atoms. Electron-withdrawing groups increase the acidity of the ligand and can stabilize lower oxidation states of the metal center, while electron-donating groups have the opposite effect. researchgate.net The aromatic nature of the naphthalenyl substituents in 1,3-propanedione, 1,3-di-2-naphthalenyl- provides an extended π-system that can delocalize electron density, influencing the redox potential of the metal complexes. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 1,3-propanedione, 1,3-di-2-naphthalenyl- typically involves the reaction of the protonated ligand with a metal salt in the presence of a base. The base deprotonates the ligand's enol form, allowing the resulting anion to chelate to the metal ion.

Chelation with Transition Metal Ions (e.g., Copper(II), Nickel(II), Oxidovanadium(V))

Transition metals readily form stable complexes with β-diketonate ligands. iosrjournals.org The synthesis of a copper(II) complex with 1,3-propanedione, 1,3-di-2-naphthalenyl- would typically involve reacting the ligand with a Cu(II) salt, such as copper(II) acetate, in a suitable solvent like a mixture of dichloromethane (B109758) and methanol. nih.gov Similarly, Ni(II) complexes can be prepared, often resulting in octahedral geometries. derpharmachemica.com

Oxidovanadium(V) complexes can be synthesized from a vanadium(IV) precursor like [VIVO(acac)2]. nih.gov The reaction with a ligand such as 1,3-propanedione, 1,3-di-2-naphthalenyl-, often in a solvent like tetrahydrofuran (B95107) (THF), can lead to the oxidation of vanadium(IV) to vanadium(V) by atmospheric oxygen, resulting in a stable oxidovanadium(V) complex. nih.gov

Spectroscopic characterization is essential to confirm the formation and structure of these complexes.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the strong C=O and C=C stretching bands of the free ligand, typically found between 1500 and 1725 cm⁻¹, shift to lower frequencies, which is a clear indication of chelation. derpharmachemica.comnih.gov

Magnetic Measurements: The magnetic moment of a complex can help determine its geometry. For instance, Ni(II) complexes with magnetic moments around 2.80 BM are indicative of an octahedral geometry. derpharmachemica.com

Table 1: Representative Spectroscopic and Magnetic Data for Transition Metal β-Diketonate Complexes

| Complex Type | Key IR Bands (cm⁻¹) ν(C=O), ν(C=C) | Magnetic Moment (μeff, BM) | Typical Geometry |

|---|---|---|---|

| Copper(II) Complex | ~1500-1600 | ~1.7-2.2 | Square Planar or Distorted Octahedral |

| Nickel(II) Complex | ~1520-1610 | ~2.8-3.4 | Octahedral |

| Oxidovanadium(V) Complex | ~1510-1600 | Diamagnetic | Square Pyramidal or Octahedral |

Note: This table provides typical data ranges for the specified classes of complexes. Specific values for complexes of 1,3-propanedione, 1,3-di-2-naphthalenyl- would require experimental determination.

Coordination with Lanthanide Ions (e.g., Europium(III), Erbium(III))

Lanthanide ions, known for their large ionic radii and high coordination numbers, readily form complexes with β-diketonate ligands. nih.gov These complexes are of great interest due to their unique luminescent properties. alfachemic.com The β-diketonate ligand, such as 1,3-propanedione, 1,3-di-2-naphthalenyl-, can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. alfachemic.com

Synthesis of lanthanide complexes, for example with Europium(III) or Erbium(III), is often achieved by reacting the ligand with a lanthanide nitrate (B79036) or chloride salt in a solvent like ethanol, with a base such as sodium hydroxide (B78521) to facilitate deprotonation. acs.org The resulting complexes can have varying stoichiometries, often incorporating solvent molecules into the coordination sphere to satisfy the lanthanide ion's preference for high coordination numbers. acs.org

Methodologies for Determining Coordination Geometries and Ligand Field Effects

Several techniques are employed to elucidate the coordination environment and electronic structure of metal complexes with 1,3-propanedione, 1,3-di-2-naphthalenyl-.

Spectroscopic Techniques:

UV-Visible Spectroscopy: This technique probes the electronic transitions within the complex. Metal-to-ligand charge-transfer (MLCT) bands and d-d transitions provide information about the ligand field effects and the geometry around the metal center. nih.gov

NMR Spectroscopy: For diamagnetic complexes (like those of Zn(II) or La(III)), NMR spectroscopy can provide detailed information about the structure in solution. nih.gov

Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox properties of the complexes. The reduction potential of the metal center is sensitive to the electronic effects of the ligand substituents, providing insight into the ligand field. researchgate.net For a series of M(β-diketonato)₃ complexes, the ease of reduction increases as the acidic strength (pKa) of the corresponding β-diketone ligand decreases. researchgate.net

Advanced Research in Coordination Architectures and Supramolecular Assemblies

The unique structural features of ligands like 1,3-propanedione, 1,3-di-2-naphthalenyl- make them excellent building blocks for more complex, higher-order structures. The rigid and bulky naphthalenyl groups can direct the assembly of metal ions into specific, predictable architectures.

Design and Construction of Coordination Polymers and Frameworks

While simple β-diketonates typically act as chelating ligands to a single metal center, bis-β-diketones are widely used as linkers to construct coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials are formed by connecting metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks. rsc.org

Ligands like 1,3-propanedione, 1,3-di-2-naphthalenyl-, although containing only one β-diketone unit, can be incorporated into such frameworks as ancillary or capping ligands to control the dimensionality and properties of the network. researchgate.net The design principles for MOFs often involve using mixed-linker systems, where a primary linker builds the framework and a secondary ligand, potentially a β-diketonate, modifies the pore environment or functionality. rsc.org The use of β-diketonate ligands in this context can introduce specific catalytic, magnetic, or luminescent properties into the final material. Furthermore, poly-β-diketone ligands, which feature multiple β-diketone moieties, are explicitly designed to generate supramolecular metalloclusters and assemblies with diverse topologies. researchgate.netacs.org The principles learned from these systems can be applied to understand the potential role of 1,3-propanedione, 1,3-di-2-naphthalenyl- in forming discrete supramolecular structures through non-covalent interactions driven by its large aromatic surfaces.

Exploration of Polymorphism in Metal Complexes and Solvent Inclusion Effects

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of significant importance in the field of coordination chemistry. The different polymorphs of a metal complex can exhibit distinct physical and chemical properties, including solubility, stability, color, and reactivity. These differences arise from variations in the packing of molecules in the crystal lattice and intermolecular interactions. Similarly, the inclusion of solvent molecules within the crystal structure of a metal complex can profoundly influence its structural and functional properties. However, detailed research into the polymorphism and solvent inclusion effects specifically for metal complexes of 1,3-propanedione, 1,3-di-2-naphthalenyl- remains a largely unexplored area of study.

Extensive searches of scientific literature and crystallographic databases have not yielded specific studies focusing on the polymorphic behavior or the systematic investigation of solvent inclusion effects in metal complexes derived from the 1,3-di-2-naphthalenyl-1,3-propanedione ligand. While the coordination chemistry of β-diketonate ligands, in general, is a well-established field, with numerous examples of polymorphism and solvent-dependent structural variations in their metal complexes, this specific bulky, aromatic-substituted ligand appears to be underrepresented in published research.

General principles of coordination chemistry suggest that the large, rigid naphthyl groups of this ligand would likely lead to complex crystal packing arrangements, potentially giving rise to polymorphism under different crystallization conditions (e.g., varying solvents, temperatures, or rates of crystallization). The steric hindrance imposed by the naphthyl moieties could also create voids in the crystal lattice, which might be occupied by solvent molecules, leading to the formation of solvates. The nature of the included solvent (e.g., polarity, size, shape, and hydrogen-bonding capability) would be expected to play a crucial role in determining the final crystal structure.

In the absence of specific experimental data for 1,3-di-2-naphthalenyl-1,3-propanedione metal complexes, it is not possible to provide detailed research findings or data tables on their polymorphism and solvent inclusion effects. Future research in this area would be valuable to understand how the unique steric and electronic properties of the di-2-naphthalenyl-substituted propanedione ligand influence the solid-state structures and properties of its corresponding metal complexes. Such studies would typically involve the synthesis of a series of metal complexes (e.g., with transition metals like copper, nickel, or zinc) and their crystallization from a variety of solvents. The resulting crystalline materials would then be analyzed using techniques such as single-crystal X-ray diffraction to elucidate their structures and identify any polymorphic forms or solvent inclusion phenomena.

Reactivity Profiles and Mechanistic Investigations of 1,3 Propanedione, 1,3 Di 2 Naphthalenyl

General Reactivity of 1,3-Diketone Scaffolds

The reactivity of 1,3-diketones is intrinsically linked to their ability to exist as keto-enol tautomers. This equilibrium is pivotal, as the enol form provides a nucleophilic C=C double bond, while the diketo form contains two electrophilic carbonyl carbons. The acidic nature of the central methylene (B1212753) protons (α-hydrogens) facilitates the formation of a resonance-stabilized enolate ion, a potent nucleophile that is central to many of the reactions of this class of compounds. The presence of two carbonyl groups enhances the acidity of these protons, making them readily removable by even mild bases.

Oxidative Transformations

The 1,3-diketone scaffold is susceptible to various oxidative transformations. These reactions can lead to cleavage of the carbon-carbon backbone or rearrangement to form new structural motifs. For instance, oxidative cleavage can convert 1,3-diketones into carboxylic acids or 1,2-diketones, often mediated by reagents like iodine in combination with an oxidant such as tert-butyl hydroperoxide (TBHP). Another significant transformation is the oxidative rearrangement of 1,3-diketones, which can be used to synthesize all-carbon quaternary carboxylates, offering an alternative to traditional enolate chemistry. This process often proceeds through an anionic mechanism under mild, base-mediated conditions.

Reductive Pathways

The reduction of 1,3-diketones can proceed through several pathways, depending on the reagents and conditions employed. Catalytic hydrogenation can reduce one or both carbonyl groups to hydroxyl groups, yielding β-hydroxy ketones or 1,3-diols. The stereochemical outcome of these reductions can often be controlled, particularly in the desymmetrization of prochiral 1,3-diketones to generate chiral β-hydroxy ketones with high enantioselectivity. For complete deoxygenation of both carbonyl groups to a methylene group, forcing conditions like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) are typically required. However, for cyclic 1,3-diketones, this reduction can sometimes lead to ring-contracted monoketones as byproducts through the formation and rearrangement of a dihydroxy cyclopropane (B1198618) intermediate. Other methods, such as the Narasaka-Prasad or Evans-Tishchenko reductions, are employed for the diastereoselective reduction of β-hydroxy ketones derived from 1,3-diketones.

Nucleophilic and Electrophilic Substitution Reactions

The central carbon of the 1,3-diketone scaffold is the primary site for both nucleophilic and electrophilic substitution reactions. Deprotonation of the α-carbon generates a stabilized enolate, which is a strong nucleophile. This enolate can readily react with a wide range of electrophiles, such as alkyl halides, in C-alkylation reactions.

Carbon-Carbon Bond Forming Reactions

The unique electronic and structural properties of 1,3-diketones make them valuable synthons in a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex molecules, including important heterocyclic frameworks.

Intermolecular Oxidative Coupling Reactions

Intermolecular oxidative coupling reactions represent a powerful strategy for C-C bond formation. In the context of 1,3-diketones, these reactions can involve the coupling of the nucleophilic α-carbon. While oxidative coupling of phenols, such as 2-naphthol, to form binaphthol (BINOL) derivatives is a well-established field, specific examples detailing the intermolecular oxidative coupling of the α-carbon of 1,3-Propanedione, 1,3-di-2-naphthalenyl- are not prominently documented in the reviewed literature. Conceptually, such a reaction would involve the generation of a radical or a related reactive species at the central carbon, followed by dimerization or cross-coupling. The feasibility of such a transformation would depend on overcoming the steric hindrance presented by the two large naphthyl groups.

Cyclocondensation Reactions in Heterocyclic Synthesis

One of the most significant applications of 1,3-diketones in synthesis is their use as a three-carbon building block for the creation of five- and six-membered heterocyclic rings. These cyclocondensation reactions typically proceed by reacting the diketone with a binucleophile.

Synthesis of Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The reaction of 1,3-Propanedione, 1,3-di-2-naphthalenyl- with hydrazine hydrate (B1144303) would be expected to yield 3,5-di(2-naphthyl)pyrazole. The mechanism involves the initial attack of one nitrogen atom of hydrazine on one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When an unsymmetrical hydrazine (e.g., phenylhydrazine) is used, a mixture of two regioisomeric pyrazoles can be formed.

Synthesis of Pyrimidines: Pyrimidine rings can be constructed by condensing a 1,3-diketone with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. The reaction of 1,3-Propanedione, 1,3-di-2-naphthalenyl- with guanidine, for instance, would be anticipated to produce 2-amino-4,6-di(2-naphthyl)pyrimidine. This reaction is typically catalyzed by a base, which facilitates the initial condensation and subsequent cyclization and dehydration steps.

Below is a table summarizing the expected heterocyclic products from the cyclocondensation of 1,3-Propanedione, 1,3-di-2-naphthalenyl- with various reagents.

| Reagent | Expected Heterocyclic Product |

| Hydrazine | 3,5-di(2-naphthyl)pyrazole |

| Phenylhydrazine | 1-Phenyl-3,5-di(2-naphthyl)pyrazole & 1-Phenyl-5,3-di(2-naphthyl)pyrazole |

| Guanidine | 2-Amino-4,6-di(2-naphthyl)pyrimidine |

| Urea | 4,6-di(2-naphthyl)pyrimidin-2-ol |

| Thiourea | 4,6-di(2-naphthyl)pyrimidine-2-thiol |

Electron Transfer Processes and Radical Chemistry Investigations of 1,3-Propanedione, 1,3-di-2-naphthalenyl-

The investigation into the electron transfer processes and radical chemistry of 1,3-propanedione, 1,3-di-2-naphthalenyl-, also known as dinaphthoylmethane, reveals insights primarily through the study of its derivatives, particularly its difluoroboron complexes. These complexes serve as valuable models for understanding the fundamental electronic behavior of the parent compound.

Difluoroboron β-diketonate (BF₂bdk) complexes, including those derived from dinaphthoylmethane, are noted for their significant luminescent properties. The difluoroboron group acts as an electron-accepting moiety. This feature can induce a strong dipole moment in the molecule upon photoexcitation, highlighting its potential to participate in electron transfer processes. wikipedia.org The study of such dye-polymer conjugates has demonstrated their utility in applications like oxygen sensing, which relies on the modulation of their fluorescence and phosphorescence by molecular oxygen, a well-known quenching agent that can participate in energy and electron transfer. wikipedia.orgresearchgate.net

While direct studies on the radical chemistry of 1,3-di-2-naphthalenyl-1,3-propanedione are not extensively documented in the reviewed literature, the behavior of related naphthalene-containing compounds provides a framework for potential reactivity. For instance, the anion radicals of naphthalene (B1677914) diimides, which share the naphthalene chromophore, are known to be potent photo-reductants. libretexts.orgnih.gov Photoexcitation of the naphthalene diimide radical anion leads to a doublet excited state that can readily donate an electron to a suitable acceptor. libretexts.orgnih.gov This suggests that under reducing conditions, the naphthalene moieties in 1,3-propanedione, 1,3-di-2-naphthalenyl- could potentially form radical anions capable of participating in subsequent electron transfer reactions.

The general principles of photoinduced electron transfer (PET) involve the transfer of an electron from a photoexcited donor to an acceptor, or from a donor to a photoexcited acceptor, resulting in the formation of a radical ion pair. The feasibility of such processes is governed by the redox potentials of the donor and acceptor and the excited-state energy of the photosensitizer. For aromatic ketones like those in the subject molecule, intersystem crossing to a triplet excited state is a common pathway following photoexcitation. This triplet state can then engage in electron or energy transfer with other molecules. nih.gov

The study of electron paramagnetic resonance (EPR) spectroscopy on related naphthylmethyl radicals has provided information on the distribution of the unpaired electron within the naphthalene ring system, which is crucial for understanding the stability and reactivity of such radical species. rsc.org Although not directly measuring the radical of 1,3-propanedione, 1,3-di-2-naphthalenyl-, this data is foundational for predicting the behavior of any potential radical intermediates.

Elucidation of Reaction Mechanisms and Intermediates (e.g., Carbene Rearrangements) of 1,3-Propanedione, 1,3-di-2-naphthalenyl-

The elucidation of reaction mechanisms involving 1,3-propanedione, 1,3-di-2-naphthalenyl- and its derivatives often points towards the involvement of reactive intermediates, with carbene rearrangements being a notable possibility, particularly in photochemical reactions. While direct evidence for carbene formation from 1,3-propanedione, 1,3-di-2-naphthalenyl- itself is not prevalent in the examined literature, the well-documented chemistry of analogous α-diazocarbonyl compounds provides a strong basis for inferring such mechanistic pathways.

A key reaction in this context is the Wolff rearrangement, which involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through the expulsion of dinitrogen and a 1,2-rearrangement. This rearrangement can proceed through a concerted mechanism or via a carbene intermediate. wikipedia.orgorganic-chemistry.org The photolysis of 2-diazo-1,3-dicarbonyl compounds, which are structurally related to a diazotized form of 1,3-propanedione, 1,3-di-2-naphthalenyl-, is a common method to generate α-oxocarbenes. These carbenes are highly reactive and can undergo the Wolff rearrangement to form ketenes. researchgate.net

For example, studies on 2-diazo-1,3-diphenyl-1,3-propanedione, a close analog, have shown that its photolysis leads to the formation of a ketene intermediate, which is presumed to arise from a short-lived carbene. The migratory aptitude of the substituents in the Wolff rearrangement is dependent on the reaction conditions (thermal vs. photochemical) and the nature of the migrating group. In photochemical rearrangements of 2-diazo-1,3-dicarbonyl compounds, the general trend for migratory aptitude is H > alkyl ≥ aryl.

The ketene intermediate formed from a potential Wolff rearrangement of a diazo-derivative of 1,3-propanedione, 1,3-di-2-naphthalenyl- would be highly reactive. It could be trapped by nucleophiles such as water, alcohols, or amines to yield carboxylic acid derivatives, or it could participate in [2+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org

The following table outlines the general mechanism of the Wolff rearrangement, which is a plausible pathway for a diazotized derivative of 1,3-propanedione, 1,3-di-2-naphthalenyl-.

| Step | Description | Intermediate/Product |

| 1. Diazo Formation | Reaction of the 1,3-dicarbonyl compound with a diazotizing agent. | α-Diazo-1,3-dicarbonyl compound |

| 2. Photolysis/Thermolysis | Extrusion of N₂ to form a carbene intermediate. | α-Oxocarbene |

| 3. 1,2-Rearrangement | Migration of one of the naphthyl groups to the carbene center. | Ketene |

| 4. Nucleophilic Attack | Reaction of the ketene with a nucleophile (e.g., H₂O). | Carboxylic acid derivative |

It is important to note that while the Wolff rearrangement provides a well-established precedent, the specific investigation of carbene-mediated rearrangements for 1,3-propanedione, 1,3-di-2-naphthalenyl- would require dedicated experimental studies, such as transient absorption spectroscopy or product analysis from photochemical reactions of a suitable precursor. nih.gov

Computational and Theoretical Investigations of 1,3 Propanedione, 1,3 Di 2 Naphthalenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic landscape of a molecule, which in turn governs its physical and chemical properties. For a complex molecule such as 1,3-propanedione, 1,3-di-2-naphthalenyl-, methods like Density Functional Theory (DFT) and ab initio molecular orbital theory are invaluable.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in optimizing the molecular geometry of 1,3-propanedione, 1,3-di-2-naphthalenyl- to its lowest energy state and in calculating a host of electronic properties. mdpi.comnih.gov

DFT studies on similar diaryl β-diketone systems reveal key insights into the distribution of electron density. researchgate.net Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. For 1,3-propanedione, 1,3-di-2-naphthalenyl-, the HOMO is expected to be delocalized across the π-system of the naphthalene (B1677914) rings, while the LUMO is likely centered on the dicarbonyl fragment. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and the wavelength of electronic absorption.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. In 1,3-propanedione, 1,3-di-2-naphthalenyl-, the oxygen atoms of the carbonyl groups are expected to be the most electronegative sites.

Table 1: Representative DFT-Calculated Electronic Properties for a Diaryl β-Diketone System

| Property | Representative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are representative for a generic diaryl β-diketone and are intended for illustrative purposes. Actual values for 1,3-propanedione, 1,3-di-2-naphthalenyl- would require specific calculations.

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. deepdyve.com While computationally more demanding than DFT, they can provide benchmark results for electronic structure and properties.

For molecules of the class of 1,3-propanedione, 1,3-di-2-naphthalenyl-, ab initio calculations can be employed to obtain highly accurate ground-state geometries and wavefunctions. deepdyve.com These calculations are particularly useful for studying systems where electron correlation effects are significant. The results from ab initio methods can be used to validate the predictions from DFT calculations and to provide a more detailed understanding of the electronic interactions within the molecule.

Molecular Dynamics and Conformation Analysis

The conformational flexibility of 1,3-propanedione, 1,3-di-2-naphthalenyl- arises from the rotation around the single bonds connecting the naphthyl groups to the central propanedione linker. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such flexible molecules over time. nih.govnih.gov

In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, allowing for the observation of its dynamic behavior. nih.gov This provides insights into the accessible conformations and the transitions between them. For 1,3-propanedione, 1,3-di-2-naphthalenyl-, MD simulations would likely reveal a range of conformations characterized by different dihedral angles between the naphthalene rings and the dicarbonyl moiety. The relative populations of these conformers are determined by their free energies.

Conformational analysis helps in understanding how the molecule might interact with other molecules, such as in a biological system or in the solid state, and how its shape influences its properties.

Prediction of Spectroscopic Signatures and Reactivity Pathways

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. arxiv.org For 1,3-propanedione, 1,3-di-2-naphthalenyl-, the prediction of its infrared (IR) spectrum is of particular interest. rsc.orgnih.gov

DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. The IR spectrum of 1,3-propanedione, 1,3-di-2-naphthalenyl- is expected to show characteristic peaks for the carbonyl (C=O) stretching vibrations, as well as vibrations associated with the naphthalene rings and the enol form, if present. The calculated spectra for the keto and enol tautomers would be distinct, allowing for their identification in an experimental sample.

Table 2: Predicted Characteristic IR Frequencies for Diaryl β-Diketones

| Tautomer | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Diketo | C=O stretch | 1680 - 1790 |

| Enol | C=O stretch (conjugated) | 1650 - 1700 |

| Enol | C=C stretch (enol) | 1580 - 1640 |

| Enol | O-H stretch (intramolecular H-bond) | 2500 - 3200 (broad) |

Note: These are general ranges for β-diketones and serve as a guide. nih.gov

Furthermore, computational chemistry can be used to explore potential reactivity pathways. By mapping the potential energy surface, transition states for various reactions can be located, and activation energies can be calculated. researchgate.net For 1,3-propanedione, 1,3-di-2-naphthalenyl-, this could include studying the mechanism of enolization or its reactions with various reagents.

Theoretical Exploration of Tautomeric Energy Landscapes and Interconversion Barriers

A key feature of β-diketones like 1,3-propanedione, 1,3-di-2-naphthalenyl- is their ability to exist in a tautomeric equilibrium between the diketo and enol forms. mdpi.com The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and a conjugated π-system. rsc.orgrsc.org

Theoretical calculations are crucial for quantifying the relative energies of the tautomers and the energy barrier for their interconversion. nih.gov DFT and ab initio methods can be used to calculate the energies of the optimized geometries of both the diketo and enol forms. The solvent can have a significant effect on the tautomeric equilibrium, and this can be modeled using implicit or explicit solvent models in the calculations. nih.gov

Studies on similar β-diketones have shown that the enol form is often more stable than the diketo form in the gas phase and in nonpolar solvents. masterorganicchemistry.com The energy barrier for the interconversion between the enol and keto forms can also be calculated, providing information on the kinetics of the tautomerization process. nih.gov For acetylacetone, a simple β-diketone, the barrier has been calculated to be around 30 kcal/mol in the presence of water. nih.gov

Applications in Advanced Materials Science Research

Precursor Role in the Synthesis of Novel Organic Materials

While specific research detailing the use of 1,3-di-2-naphthalenyl-1,3-propanedione as a direct precursor for a wide range of novel organic materials is not extensively documented, its chemical structure is analogous to other β-diketones that are versatile building blocks in organic synthesis. Generally, compounds like 1,3-propanediol (B51772) are recognized as significant bio-renewable intermediates for creating polymers, particularly polyesters. researchgate.netnih.govqub.ac.ukresearchgate.netresearchgate.net These serve as monomers that can be incorporated into condensation polymerizations. researchgate.netqub.ac.uk The synthesis of functional polymers is a key area of modern chemistry, aiming to create macromolecules with specific properties for advanced applications. nih.govmdpi.commtu.edudokumen.pub

Design and Engineering of Luminescent Materials and Optoelectronic Components

The design of luminescent materials often involves the use of organic molecules that can absorb and transfer energy efficiently. Lanthanide complexes, in particular, are of great interest due to their sharp, characteristic emission bands and long luminescence lifetimes. nih.govnih.gov

Antenna Effect Mechanisms in Lanthanide Luminescence

The luminescence of lanthanide ions (Ln³⁺) is often weak because their 4f-4f electronic transitions are parity-forbidden. ineosopen.org To overcome this, organic ligands are coordinated to the lanthanide ion to act as "antennas." nih.govresearchgate.net This organic sensitizer (B1316253) absorbs incident light (typically UV) and transfers the excitation energy to the lanthanide ion, which then emits light. nih.govresearchgate.net This process is known as the antenna effect.

The efficiency of this energy transfer is crucial for the brightness of the resulting luminescent material. The process generally involves the following steps:

Excitation: The organic ligand absorbs photons, transitioning to an excited singlet state (S₁).

Intersystem Crossing: The ligand undergoes intersystem crossing from the singlet state to a longer-lived triplet state (T₁).

Energy Transfer: Energy is transferred from the ligand's triplet state to the emissive energy level of the lanthanide ion.

Luminescence: The excited lanthanide ion relaxes by emitting a photon, producing its characteristic narrow-band luminescence. researchgate.net

The suitability of a ligand as an antenna depends on the energy of its triplet state being slightly higher than the accepting energy level of the lanthanide ion to facilitate efficient energy transfer. researchgate.net The large aromatic surface area of the naphthalenyl groups in 1,3-di-2-naphthalenyl-1,3-propanedione suggests it could be an effective light absorber for this purpose.

Strategies for Modulating Light Emission Characteristics

The photophysical properties of lanthanide complexes can be fine-tuned by modifying the structure of the organic antenna ligand. Strategies to modulate light emission include:

Ligand Substitution: Introducing different functional groups onto the ligand can alter its absorption and emission properties, as well as the energy of its triplet state, thereby affecting the efficiency of energy transfer to different lanthanide ions. researchgate.net For instance, fluorination of ligands has been shown to have a dramatic impact on the photophysical properties of both the antenna and the lanthanide ion. ineosopen.org

Controlling the Coordination Environment: The number and type of ligands surrounding the lanthanide ion influence its luminescence. The absence of high-energy oscillators, such as O-H, N-H, or C-H bonds from solvent molecules (like water) in the immediate coordination sphere of the ion is critical to minimize non-radiative deactivation pathways and enhance luminescence. researchgate.netsemanticscholar.org

Inter-ion Energy Transfer: In polynuclear complexes containing different lanthanide ions, energy transfer can occur between the ions, which can be used to create materials with temperature-dependent luminescent properties, suitable for applications like ratiometric luminescent thermometers. nih.gov

While these are general strategies, specific studies applying them to lanthanide complexes of 1,3-di-2-naphthalenyl-1,3-propanedione are not prevalent in the reviewed literature.

Exploration in Functional Polymers and Hybrid Composites

The incorporation of functional molecules into polymers and composites is a common strategy to create advanced materials with tailored properties. nih.govdokumen.pub 1,3-propanediol, a related but simpler C3 backbone, is a key monomer for producing polymers like polytrimethylene terephthalate (B1205515) (PTT), which is used in fibers and thermoplastics. researchgate.netmdpi.com The synthesis of functional polymers can involve various techniques, including the polymerization of functional monomers or post-polymerization modification. mdpi.com

Hybrid organic-inorganic composites are also a significant area of materials research, where incorporating organic components can enhance the properties of the matrix material. Given its rigid aromatic structure, 1,3-di-2-naphthalenyl-1,3-propanedione could theoretically be incorporated into a polymer backbone or as a functional additive in a composite material to impart specific optical or thermal properties. However, specific examples of its use in functional polymers or hybrid composites are not detailed in the available literature.

Emerging Research Directions and Future Outlook

Integration within Catalytic Systems and Catalytic Cycle Research

The integration of 1,3-di-2-naphthalenyl-1,3-propanedione into catalytic systems represents a promising research avenue. The β-diketone functional group is a classic bidentate chelating ligand, capable of forming stable complexes with a wide variety of metal ions. This chelating ability is fundamental to its potential use in homogeneous catalysis. The large, electron-rich naphthalene (B1677914) wings could play a crucial role in the catalytic cycle. Research on other naphthyl-containing compounds has shown that the extended π-system of a naphthyl group can engage in cation-π interactions, which can activate substrates and influence reaction pathways. plos.orgnih.gov For instance, imidazolium (B1220033) salts have been successfully used to catalyze the synthesis of bis(naphthyl)methane by activating 1-naphthol (B170400) through such interactions. plos.orgresearchgate.net

Future research could explore the use of 1,3-di-2-naphthalenyl-1,3-propanedione metal complexes as catalysts for reactions like hydrogenations, cross-couplings, or oxidations. The steric bulk of the dinaphthyl groups could enforce specific selectivities (e.g., regioselectivity or stereoselectivity) on catalytic transformations. Furthermore, the interaction of the naphthyl groups with substrates or other parts of a catalytic assembly could be a key area of investigation, potentially uncovering novel, non-covalent control elements within a catalytic cycle. The non-oxidative coupling of methane (B114726) to form aromatics like naphthalene is a high-temperature catalytic process, indicating the stability and relevance of the naphthalene moiety in demanding catalytic environments. ethz.ch

Mechanistic Studies of Interactions with Biological Macromolecules (excluding specific biological activities)

Understanding the fundamental interactions between 1,3-di-2-naphthalenyl-1,3-propanedione and biological macromolecules like proteins and nucleic acids is a critical area for future research. The molecule's structure, combining a flexible, hydrogen-bonding diketone core with large, rigid, and hydrophobic naphthyl groups, suggests that multiple types of non-covalent interactions will govern its binding.

Mechanistic studies would likely focus on the following interactions:

Hydrophobic Interactions: The two extensive naphthalene rings provide a large nonpolar surface area, making hydrophobic interactions a probable dominant binding force. These groups could fit into hydrophobic pockets or clefts on a protein's surface, displacing water molecules and leading to a thermodynamically favorable association.

Hydrogen Bonding: The central 1,3-dicarbonyl group exists in equilibrium with its enol tautomer, which features a hydroxyl group and a carbonyl group. nih.gov Both the keto and enol forms are capable of acting as hydrogen bond acceptors, while the enol form can also be a hydrogen bond donor. This allows the molecule to form specific hydrogen bonds with amino acid residues such as arginine, glutamic acid, and tyrosine, which has been observed in the binding of other β-diketones like curcumin (B1669340) to proteins. nih.gov

π-Stacking: The flat, aromatic nature of the naphthalene rings makes them ideal candidates for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein binding site.

Derivatives of the related 1,3-diphenylpropan-1-one structure have been investigated, and understanding their binding mechanisms is considered a key step to elucidating their biological relevance. nih.gov Future mechanistic studies on 1,3-di-2-naphthalenyl-1,3-propanedione would likely employ techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking to map these specific interactions and determine how the molecule orients itself within the binding sites of various macromolecules.

Development of New Synthetic and Derivatization Strategies

The development of novel and efficient synthetic routes to 1,3-di-2-naphthalenyl-1,3-propanedione and its derivatives is essential for enabling further research. The classical and most direct approach to synthesizing β-diketones is the Claisen condensation. researchgate.netresearchgate.net This method would involve the base-mediated reaction between 2-acetylnaphthalene (B72118) and an ester of 2-naphthoic acid, such as ethyl 2-naphthoate.

Newer strategies may focus on improving yields, simplifying purification, or allowing for the introduction of diverse functional groups. For related structures like indane-1,3-diones, it has been noted that functional groups are often best introduced on the precursors rather than on the final dione (B5365651) structure. nih.gov This suggests that a key strategy for producing derivatives of 1,3-di-2-naphthalenyl-1,3-propanedione would be to start with substituted 2-acetylnaphthalene or substituted 2-naphthoic acid precursors. This approach allows for the synthesis of derivatives with tailored electronic or steric properties. Other synthetic methodologies, such as those involving isocyanide insertion, have also been explored for related dione frameworks. nih.gov

| Strategy | Description | Starting Materials Example | Reference |

|---|---|---|---|

| Claisen Condensation | A base-catalyzed condensation between a ketone and an ester to form a β-diketone. This is the traditional route. | 2-Acetylnaphthalene + Ethyl 2-naphthoate | researchgate.net |

| Precursor Functionalization | Synthesis of derivatives by using starting materials that already contain the desired functional groups (e.g., halogens, nitro groups). | Halogenated 2-acetylnaphthalene + Ethyl 2-naphthoate | nih.gov |

| Ring-Closure Reactions | In related naphthyl systems, naphthoxazines are formed via ring-closure reactions of aminobenzylnaphthols with aldehydes, demonstrating a pathway for creating more complex heterocyclic derivatives from naphthol precursors. | Aminobenzylnaphthol + Aldehyde | nih.govresearchgate.net |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Advanced in-situ spectroscopic techniques are powerful tools for gaining deep mechanistic insight into chemical reactions by monitoring them in real-time. The application of these techniques to the synthesis and reactions of 1,3-di-2-naphthalenyl-1,3-propanedione is a key future direction.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflection (ATR) probe, is particularly well-suited for this purpose. mt.com This technology allows for the continuous tracking of reactant, intermediate, and product concentrations directly in the reaction vessel without the need for sampling. nih.govmdpi.com This would be invaluable for optimizing the Claisen condensation synthesis of the title compound by identifying the precise reaction endpoint and detecting any transient intermediates. It could also be used to study the kinetics of its subsequent reactions, such as complexation with metal ions. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool. It is indispensable for studying the keto-enol tautomerism that is characteristic of β-diketones. nih.gov Advanced NMR methods could be used to determine the equilibrium position in various solvents and conditions. Furthermore, specialized techniques like 19F NMR have been successfully used for the real-time, simultaneous detection of multiple components in complex reaction mixtures, suggesting that if fluorinated derivatives of 1,3-di-2-naphthalenyl-1,3-propanedione were synthesized, 19F NMR could serve as a highly sensitive in-situ probe for reaction monitoring. acs.org

| Technique | Potential Application for 1,3-di-2-naphthalenyl-1,3-propanedione | Information Gained | Reference |

|---|---|---|---|

| In-Situ FTIR-ATR | Real-time monitoring of synthesis (e.g., Claisen condensation) or subsequent reactions (e.g., metal chelation). | Reaction kinetics, identification of intermediates, endpoint determination, mechanistic insights. | mt.comnih.govrsc.org |

| NMR Spectroscopy | Characterization of the keto-enol tautomeric equilibrium. | Structural determination, ratio of tautomers under different conditions. | nih.gov |

| UV-Vis Spectroscopy | Analysis of tautomeric forms and electronic properties. Chemometric methods can deconvolve overlapping spectra of the keto and enol forms. | Absorption maxima, monitoring electronic changes during reactions or binding events. | nih.govacs.org |

| Mass Spectrometry | Confirmation of molecular weight of the compound and its derivatives or reaction products. | Structural verification, identification of products in a reaction mixture. | acs.org |

Q & A

Q. What are the optimal synthetic routes for 1,3-di-2-naphthalenyl-1,3-propanedione, and how can purity be validated?

Methodological Answer: The synthesis of 1,3-di-2-naphthalenyl-1,3-propanedione typically involves Claisen-Schmidt condensation between 2-naphthaldehyde and active methylene compounds under basic conditions. Key considerations include solvent selection (e.g., ethanol or THF for solubility), temperature control (reflux at ~80°C), and catalysis (e.g., piperidine or NaOH). Post-synthesis, purity can be validated via HPLC (C18 column, methanol/water mobile phase) and melting point analysis (comparison with literature values, e.g., 75–79°C for analogous 1,3-diarylpropanediones ). Additionally, NMR (¹H/¹³C) and FT-IR can confirm structural integrity by identifying carbonyl (C=O, ~1700 cm⁻¹) and aromatic proton signals .

Q. How does the crystalline structure of this compound influence its stability under ambient conditions?

Methodological Answer: X-ray crystallography reveals that 1,3-di-2-naphthalenyl-1,3-propanedione adopts a planar conformation with π-π stacking between naphthalenyl groups, enhancing thermal stability. Crystal packing data (e.g., unit cell parameters and space group from Table 5 in ) indicate strong intermolecular van der Waals interactions, reducing hygroscopicity. Stability under ambient conditions can be assessed via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring for degradation products like naphthoic acids .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic transitions in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the compound’s electronic structure, predicting UV-Vis absorption spectra (e.g., λmax ~350 nm due to naphthalenyl π→π* transitions). Time-Dependent DFT (TD-DFT) further refines excited-state properties, correlating with experimental data from UV-Vis spectroscopy in chloroform. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Validation includes comparing computed HOMO-LUMO gaps (~3.2 eV) with cyclic voltammetry results .

Q. How do steric effects from naphthalenyl substituents affect its reactivity in catalytic cycles?

Methodological Answer: The bulky 2-naphthalenyl groups impose steric hindrance, limiting accessibility to the central diketone moiety. Reactivity in catalytic applications (e.g., as a ligand or catalyst) can be studied via kinetic experiments under varying substituent conditions. For example, comparative studies with 1,3-diphenylpropanedione (less steric hindrance) in cross-coupling reactions reveal reduced turnover frequencies (TOF) for the naphthalenyl derivative. X-ray crystallography () and molecular docking simulations quantify steric parameters (e.g., Tolman cone angles) to rationalize reactivity trends .

Q. How can researchers resolve contradictions in reported photophysical properties across studies?

Methodological Answer: Discrepancies in fluorescence quantum yields or excitation wavelengths often arise from solvent polarity, concentration effects, or impurities. Standardized protocols include:

- Solvent Screening: Test in aprotic (toluene) vs. protic (ethanol) solvents to assess polarity-dependent shifts.

- Aggregation Studies: Dilute solutions (10⁻⁶–10⁻³ M) monitored via dynamic light scattering (DLS) to rule out aggregation-caused quenching (ACQ).

- Purification: Recrystallization from ethyl acetate/hexane mixtures to remove trace naphthalene byproducts .

Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity?

Methodological Answer: Toxicity screening should align with endpoints in (Table B-1), including hepatic (HepG2) and renal (HEK293) cell lines. Protocols:

- MTT Assay: 24–72 hr exposure at 10–100 µM concentrations.

- ROS Detection: Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress.

- Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS analysis to identify phase I metabolites (e.g., hydroxylation at naphthalenyl positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.